molecular formula C23H35N5O2 B611570 UNC0379

UNC0379

货号: B611570
分子量: 413.6 g/mol
InChI 键: WEXCGGWTIDNVNT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

UNC0379 的合成涉及多个步骤,从制备喹唑啉-4-胺核心开始。关键步骤包括:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。 反应条件针对更高的产率和纯度进行了优化,通常涉及使用自动化反应器和纯化系统 .

化学反应分析

反应类型

由于存在反应性胺基,UNC0379 主要经历取代反应。 它在特定条件下也可以参与氧化和还原反应 .

常用试剂和条件

    取代反应: 常用试剂包括吡咯烷和戊胺,反应通常在碱性试剂(如氢化钠)存在下进行。

    氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂进行。

    还原反应: 可以使用锂铝氢化物等还原剂.

主要产物

从这些反应中形成的主要产物包括喹唑啉-4-胺核心的各种取代衍生物,具体取决于所用试剂和条件 .

作用机制

UNC0379 通过选择性抑制赖氨酸甲基转移酶 SETD8 发挥作用。这种抑制阻止组蛋白 H4 在赖氨酸 20 位的单甲基化 (H4K20),导致染色质结构和基因表达发生改变。 该化合物的分子靶标包括 SETD8 酶和参与 DNA 损伤反应和细胞周期调控的相关通路 .

相似化合物的比较

生物活性

6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has garnered interest due to its potential pharmacological properties. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H35N5O2
  • CAS Number : 78357767

The structural features include two methoxy groups at positions 6 and 7 of the quinazoline ring and pyrrolidine moieties that may influence its biological interactions.

Research indicates that quinazoline derivatives often interact with various biological targets, including:

  • Receptor Modulation : Quinazoline compounds have been shown to act as antagonists or agonists at different receptors, particularly in the adrenergic and dopaminergic systems. For instance, certain derivatives exhibit selective antagonistic activity at α1A/B adrenergic receptors, which can influence cardiovascular and neurological functions .
  • Kinase Inhibition : Some quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer progression. The ability to inhibit kinases like EGFR has been documented, suggesting potential applications in oncology .

Biological Activity Studies

Several studies have evaluated the biological activity of related quinazoline derivatives, providing insights into the potential efficacy of 6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine.

Anticancer Activity

A notable study demonstrated that quinazoline derivatives possess significant anticancer properties. For example, compounds with similar structures showed selective cytotoxicity against various cancer cell lines, including breast and renal cancers. The mechanism was primarily through apoptosis induction and cell cycle arrest .

CompoundCancer TypeIC50 Value (µM)Mechanism
Compound ARenal Cancer A4980.40Apoptosis Induction
Compound BBreast Cancer MDA-MB-4680.50Cell Cycle Arrest

Antimicrobial Activity

In vitro evaluations have suggested that some quinazoline derivatives exhibit antimicrobial properties against both bacterial and fungal strains. The specific activity of 6,7-Dimethoxy derivatives against pathogens like Staphylococcus aureus and Candida albicans remains an area for further exploration .

Case Study 1: Anticancer Efficacy

A recent study investigated a series of quinazoline derivatives for their anticancer effects on human cancer cell lines. The results indicated that compounds similar to 6,7-Dimethoxy exhibited potent inhibitory effects on tumor growth with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of quinazoline compounds. It was found that specific substitutions at the 2-position significantly increased selectivity for EGFR over other kinases, suggesting a targeted approach for cancer therapy.

属性

IUPAC Name

6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27/h16-17H,3-15H2,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXCGGWTIDNVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine
Reactant of Route 3
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine
Reactant of Route 4
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine
Reactant of Route 5
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine
Reactant of Route 6
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine
Customer
Q & A

Q1: What is the primary target of UNC0379 and how does it exert its effects?

A1: this compound is a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8. [] SETD8 is the sole enzyme known to catalyze the monomethylation of histone H4 at lysine 20 (H4K20me1). [] By inhibiting SETD8, this compound reduces H4K20me1 levels, impacting downstream gene expression and cellular processes. [, , ]

Q2: What are some of the biological processes affected by this compound treatment?

A2: Studies have shown that this compound can:

  • Inhibit proliferation and induce apoptosis in various cancer cell lines, including acute myeloid leukemia [] and high-grade serous ovarian cancer [].
  • Impair DNA repair mechanisms in cervical cancer cells, enhancing their sensitivity to cisplatin. []
  • Suppress the expression of fibrotic markers like α-smooth muscle actin (SMA) and ED-A-fibronectin in lung myofibroblasts, potentially mitigating lung fibrosis. []
  • Delay tentacle bud emergence and impair foot regeneration in Hydra, suggesting a role for SETD8 in tissue regeneration. []

Q3: How does the structure of this compound contribute to its activity and selectivity?

A3: this compound (6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine) acts as a substrate-competitive inhibitor, meaning it competes with the substrate for binding to the SETD8 active site. [] Comprehensive structure-activity relationship (SAR) studies have explored modifications to the quinazoline scaffold of this compound, revealing key structural features for potency and selectivity. [] These studies identified substituents at various positions that influence its interaction with SETD8. []

Q4: Has this compound been tested in in vivo models, and if so, what were the outcomes?

A4: Yes, this compound has demonstrated efficacy in preclinical animal models:

  • Intratracheal administration of this compound ameliorated bleomycin-induced lung fibrosis in mice, reducing collagen deposition without significantly affecting inflammatory responses. []
  • In a mouse model of acute myeloid leukemia, both SETD8 knockdown and this compound treatment inhibited tumor formation and infiltration. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。